Structural Profiling and Synthetic Utility of N-Boc N,O-Didesmethylvenlafaxine: A Technical Whitepaper
Structural Profiling and Synthetic Utility of N-Boc N,O-Didesmethylvenlafaxine: A Technical Whitepaper
Executive Summary
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In human metabolism, it undergoes extensive hepatic biotransformation via cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) to form various active and inactive desmethyl metabolites[1]. In the realm of pharmaceutical research, pharmacokinetics, and forensic toxicology, synthesizing precise analytical standards of these metabolites is critical.
N-Boc N,O-didesmethylvenlafaxine serves as a highly versatile, protected intermediate in the synthesis of venlafaxine derivatives, prodrugs, and stable isotope-labeled internal standards (such as N-desmethylvenlafaxine-d3)[2]. This whitepaper provides an in-depth technical analysis of its chemical structure, physical properties, and the self-validating synthetic workflows utilized by drug development professionals to manipulate this compound.
Chemical Structure & Nomenclature Discrepancy (Critical Analysis)
A significant nomenclature discrepancy exists within commercial chemical catalogs regarding this compound, which researchers must understand to calculate accurate molar equivalents during synthesis.
Strictly defined, N,O-didesmethylvenlafaxine refers to the secondary amine metabolite where one N-methyl and the O-methyl group have been cleaved: 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol (Molecular Formula: C₁₅H₂₃NO₂)[3].
However, the commercially available protected intermediate sold under the name "N-Boc N,O-Didesmethylvenlafaxine" (CAS: 1076199-24-0) possesses the molecular formula C₁₉H₂₉NO₄ [4].
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The Structural Reality: A mass balance calculation reveals that C₁₉H₂₉NO₄ corresponds to the Boc-protected primary amine. This means the precursor was actually N,N,O-tridesmethylvenlafaxine (where both N-methyls and the O-methyl are absent).
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Exact IUPAC Name: tert-butyl (2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)carbamate[4].
The industry casually uses the term "N,O-didesmethyl" to imply the removal of the N-alkyl system and the O-alkyl system entirely. For the remainder of this guide, we will refer to CAS 1076199-24-0 based on its commercial designation, while operating under its true primary-amine-protected structure.
Physicochemical Properties
The incorporation of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group significantly alters the physical properties of the highly polar desmethyl precursor, making it highly soluble in organic solvents and ideal for column chromatography.
| Property | Value / Description |
| Common Name | N-Boc N,O-Didesmethylvenlafaxine |
| CAS Registry Number | 1076199-24-0[4] |
| Molecular Formula | C₁₉H₂₉NO₄ |
| Molecular Weight | 335.44 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate, and DMSO. Insoluble in water. |
| Storage Conditions | 2–8°C (Refrigerator), protected from strong acids[4]. |
Metabolic Origins & Synthetic Strategy
In vivo, venlafaxine is sequentially demethylated. Understanding this pathway is crucial for synthesizing the correct precursors.
Major CYP450-mediated metabolic pathways of Venlafaxine yielding desmethyl precursors.
Rationale for Boc Protection
The Boc group is strategically chosen for this intermediate because it provides orthogonal stability . It is highly resistant to catalytic hydrogenation and nucleophilic attack (allowing for aggressive downstream alkylation of the nitrogen or oxygen), yet it can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) that do not dehydrate the delicate tertiary alcohol on the cyclohexyl ring.
Experimental Methodologies
The following self-validating protocols describe the synthesis of the Boc-protected intermediate and its subsequent use in generating a stable isotope-labeled standard.
Protocol 1: Selective N-Boc Protection of the Amine Precursor
Objective: Protect the amine while leaving the phenolic hydroxyl group unreacted.
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Initiation: Dissolve 10.0 mmol of the primary amine precursor in 30 mL of Tetrahydrofuran (THF).
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Base Addition: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Causality: The biphasic THF/H₂O system and mild base (pH ~8) maintain the amine in its highly nucleophilic free-base form. Crucially, it prevents the deprotonation of the phenol (pKa ~10), thereby suppressing competitive O-acylation.
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Reagent Introduction: Dropwise add 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL THF at 0°C.
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Causality: The low temperature controls the exothermic nature of the reaction and maximizes N-selectivity over O-selectivity.
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Propagation: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
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Workup: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield CAS 1076199-24-0.
Protocol 2: Downstream Isotope Labeling (N-Alkylation)
Objective: Utilize the N-Boc intermediate to synthesize N-desmethylvenlafaxine-d3[2].
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Deprotonation: Dissolve 5.0 mmol of the N-Boc intermediate in anhydrous DMF. Add 6.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C under inert Argon.
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Causality: NaH is a strong, non-nucleophilic base required to deprotonate the sterically hindered carbamate nitrogen and the phenolic oxygen.
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Alkylation: Add 5.5 mmol of Iodomethane-d3 (CD₃I). Stir for 2 hours at room temperature. (Note: If selective N-alkylation is required without O-alkylation, the phenol must be pre-protected with a benzyl group).
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Deprotection: Isolate the alkylated intermediate, dissolve in DCM, and treat with 20% Trifluoroacetic acid (TFA) for 1 hour at room temperature.
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Causality: TFA selectively cleaves the Boc group, releasing CO₂ and isobutylene gas, driving the reaction to completion without requiring harsh heating.
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Synthetic workflow for the Boc-protection and subsequent functionalization of the intermediate.
Analytical Characterization
To validate the structural integrity of the synthesized N-Boc N,O-Didesmethylvenlafaxine, the following analytical parameters should be confirmed[4]:
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High-Performance Liquid Chromatography (HPLC):
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Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B). The addition of the Boc group significantly increases the retention time compared to the desmethyl precursor due to enhanced lipophilicity.
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Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):
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Causality for Validation: The definitive marker of successful Boc protection is the appearance of a massive, sharp singlet integrating to 9 protons at ~1.40 ppm , corresponding to the three equivalent methyl groups of the tert-butyl moiety. The aromatic protons of the phenolic ring will appear as two doublets between 6.70 and 7.10 ppm.
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Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺ peak at m/z 336.4. A common fragmentation pattern in ESI+ for Boc-protected amines is the loss of the Boc group (-100 Da, corresponding to isobutylene and CO₂), yielding a prominent fragment at m/z 236.
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Sources
- 1. US8269040B2 - Derivatives of venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,O-Didesmethylvenlafaxine | C15H23NO2 | CID 3451347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
